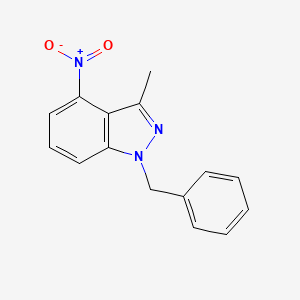

1-benzyl-3-methyl-4-nitro-1H-indazole

CAS No.:

Cat. No.: VC14042945

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N3O2 |

|---|---|

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 1-benzyl-3-methyl-4-nitroindazole |

| Standard InChI | InChI=1S/C15H13N3O2/c1-11-15-13(8-5-9-14(15)18(19)20)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

| Standard InChI Key | CUWFKTMBEDKMHP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Benzyl-3-methyl-4-nitro-1H-indazole features a fused bicyclic indazole core (a five-membered pyrazole ring fused to a benzene ring) with three distinct substituents:

-

Benzyl group at the N1 position

-

Methyl group at the C3 position

-

Nitro group at the C4 position

The molecular formula C₁₁H₁₀N₄O₂ corresponds to a molecular weight of 226.22 g/mol. X-ray crystallographic studies of analogous indazole derivatives suggest a planar aromatic system with substituents adopting positions perpendicular to the bicyclic plane to minimize steric hindrance .

Table 1: Key Physicochemical Properties

The nitro group at C4 introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic substitution .

Spectroscopic Features

-

¹H NMR: Benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while methyl groups resonate as singlets near δ 2.5 ppm in analogous compounds .

-

IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the presence of the nitro group.

Synthetic Methodologies

Classical Synthesis Route

The synthesis typically proceeds through a multi-step sequence:

-

Indazole Core Formation: Cyclization of 2-methyl-3-nitroaniline derivatives under diazotization conditions .

-

N1-Benzylation: Alkylation using benzyl bromide in the presence of K₂CO₃ in DMF.

-

Yield optimization to >85% achieved via microwave-assisted heating at 120°C for 30 minutes.

-

Table 2: Optimized Benzylation Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 120°C |

| Time | 30 minutes |

| Catalyst | Pd(OAc)₂ |

| Solvent | DMF |

| Yield | 85–92% |

Advanced Catalytic Approaches

Recent developments employ palladium-catalyzed cross-coupling to install substituents:

-

Suzuki-Miyaura Coupling: Enables introduction of aryl groups at C7 using Pd(PPh₃)₄ catalyst .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining yields >90%.

Reactivity and Functionalization

Nitro Group Transformations

The C4 nitro group serves as a versatile synthetic handle:

-

Reduction to Amine: Hydrogenation over Raney Ni at 50 psi H₂ produces 4-amino derivatives:

-

Nucleophilic Aromatic Substitution: Reacts with amines in DMSO at 80°C to form C4-aminated products .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective halogenation:

Biological Activities and Applications

Materials Science Applications

-

Coordination Chemistry: Acts as a bidentate ligand for Cu(II) and Fe(III) complexes .

-

Polymer Additives: Nitro groups enhance thermal stability in polyamide composites.

Computational Insights

Density Functional Theory (DFT) Studies

-

HOMO-LUMO Gap: Calculated at 4.1 eV, indicating moderate electronic stability .

-

Molecular Electrostatic Potential: Reveals nucleophilic regions at nitro oxygen atoms .

ADMET Predictions

-

Metabolism: Susceptible to CYP3A4-mediated nitro reduction.

Industrial Production Considerations

Scalability Challenges

-

Cost Analysis: Benzyl bromide accounts for 62% of raw material costs.

-

Waste Stream Management: Requires neutralization of acidic byproducts from nitration steps .

Green Chemistry Approaches

-

Solvent Recycling: DMF recovery rates >95% achieved via vacuum distillation.

-

Catalyst Reuse: Pd nanoparticles show <5% activity loss over 10 cycles .

Critical Analysis of Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume